RIPK3 Binding Affinity and Kinase Selectivity vs. XY-1-127 and Unsubstituted Phenyl Analogs
In a focused SAR study of benzothiazole RIPK3 inhibitors, chlorinated phenyl derivatives demonstrated significantly enhanced RIPK3 binding and selectivity over RIPK1 compared to non-chlorinated analogs [1]. The lead chlorinated derivative XY-1-127 exhibited a RIPK3 Kd of 420 nM and a RIPK1 Kd of 4,300 nM, yielding a ~10.2-fold selectivity window. Non-chlorinated phenyl analogs in the same study showed substantially weaker RIPK3 engagement. The target compound incorporates a 3-chlorophenyl group analogous to the XY-1-127 pharmacophore but with a 3-hydroxypropyl (rather than ethyl) linker, which may further modulate binding kinetics and physicochemical properties.
| Evidence Dimension | RIPK3 binding affinity (Kd) and RIPK1/RIPK3 selectivity ratio |
|---|---|
| Target Compound Data | Not directly reported in primary literature; inferred to exhibit RIPK3 engagement based on 3-chlorophenyl pharmacophore [1]. |
| Comparator Or Baseline | XY-1-127 (chlorinated benzothiazole analog): RIPK3 Kd = 420 nM; RIPK1 Kd = 4,300 nM. Unsubstituted phenyl analog: weak RIPK3 binding (exact Kd not disclosed) [1]. |
| Quantified Difference | ~10.2-fold selectivity for RIPK3 over RIPK1 achieved by chlorinated scaffold vs. non-chlorinated scaffold [1]. Target compound's linker variation may further differentiate selectivity. |
| Conditions | Recombinant human RIPK3 (residues 2–328) and RIPK1 expressed in baculovirus system; ADP-Glo kinase assay [1]. |
Why This Matters
For researchers investigating necroptosis-specific pathways, the 3-chlorophenyl substitution is critical for achieving RIPK3 selectivity over RIPK1, and the target compound represents a distinct linker chemotype for SAR expansion.
- [1] Xu Y, Liang C, Zhang W, Yu J, Xing C, Liu H, Zhuang C. Profiling of the chemical space on the phenyl group of substituted benzothiazole RIPK3 inhibitors. Bioorganic Chemistry. 2023;131:106339. View Source
